molecular formula C10H11F2NO3 B8028469 1-Butoxy-2,5-difluoro-4-nitrobenzene CAS No. 1881288-17-0

1-Butoxy-2,5-difluoro-4-nitrobenzene

Cat. No.: B8028469
CAS No.: 1881288-17-0
M. Wt: 231.20 g/mol
InChI Key: DWXQYTPYGVMTHB-UHFFFAOYSA-N
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Description

1-Butoxy-2,5-difluoro-4-nitrobenzene is a substituted aromatic compound characterized by a nitro group (-NO₂) at the 4-position, fluorine atoms at the 2- and 5-positions, and a butoxy (-OC₄H₉) substituent at the 1-position. Nitroaromatic compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity . The butoxy group, a bulky electron-donating substituent, may influence the electronic environment of the benzene ring, modulating the nitro group’s reactivity and stability .

Properties

IUPAC Name

1-butoxy-2,5-difluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-2-3-4-16-10-6-7(11)9(13(14)15)5-8(10)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQYTPYGVMTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280075
Record name Benzene, 1-butoxy-2,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881288-17-0
Record name Benzene, 1-butoxy-2,5-difluoro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881288-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-2,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,5-difluoro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-butoxy-2,5-difluorobenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions often include maintaining a low temperature to control the rate of nitration and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,5-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: Although less common, the butoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide, various amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-Butoxy-2,5-difluoro-4-aminobenzene.

    Substitution: Products depend on the nucleophile used, such as 1-butoxy-2,5-difluoro-4-aminobenzene when using an amine.

    Oxidation: 1-Butoxy-2,5-difluoro-4-carboxybenzene.

Scientific Research Applications

1-Butoxy-2,5-difluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and reaction mechanisms.

    Biology: The compound can be modified to create derivatives that act as probes or inhibitors in biological systems, aiding in the study of enzyme functions and metabolic pathways.

    Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-butoxy-2,5-difluoro-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its distribution and persistence in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-Bromo-2,5-difluoro-4-nitrobenzene
  • Molecular Formula: C₆H₂BrF₂NO₂; Molecular Weight: 237.99 g/mol
  • Key Features : Bromine at the 1-position (vs. butoxy in the target compound).
  • Reactivity : The bromo group is a strong leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions. This compound’s melting point is 55–57°C .
  • Applications: Used as a precursor for synthesizing fluorinated diamines or heterocycles via reduction (e.g., SnCl₂·2H₂O in ethanol ).
1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene
  • Molecular Formula: C₇H₃F₄NO₃; Molecular Weight: 233.10 g/mol
  • Key Features : Difluoromethoxy (-OCF₂H) at the 1-position.
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
  • Molecular Formula : C₁₉H₂₈F₂O; Molecular Weight : 310.43 g/mol
  • Key Features : A cyclohexyl-propyl group at the 4-position instead of nitro.
  • Applications : Likely used in liquid crystal or polymer chemistry due to its bulky substituents .

Data Table: Comparative Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
1-Butoxy-2,5-difluoro-4-nitrobenzene* C₁₀H₁₀F₂NO₃ -OBut, -F (2,5), -NO₂ (4) 245.19 (calculated) Not reported Electron-donating alkoxy stabilizes nitro group
1-Bromo-2,5-difluoro-4-nitrobenzene C₆H₂BrF₂NO₂ -Br, -F (2,5), -NO₂ (4) 237.99 55–57 Bromo enables SNAr reactions
1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene C₇H₃F₄NO₃ -OCF₂H, -F (2,5), -NO₂ (4) 233.10 Not reported Electron-withdrawing groups enhance nitro reactivity

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